Cas no 1248041-89-5 (1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)

1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-(4-CYANOPHENYL)ETHANE-1-SULFONYL CHLORIDE
- 1-(4-CYANOPHENYL)ETHANE-1-SULFONYLCHLORIDE
- Benzenemethanesulfonyl chloride, 4-cyano-α-methyl-
- 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride
-
- MDL: MFCD16671794
- インチ: 1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3
- InChIKey: JUFHUBYEIFGCRG-UHFFFAOYSA-N
- ほほえんだ: ClS(C(C)C1C=CC(C#N)=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 330
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 66.3
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274028-0.25g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 0.25g |
$1051.0 | 2023-09-10 | ||
Enamine | EN300-274028-2.5g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 2.5g |
$2240.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-50mg |
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 95% | 50mg |
¥20709 | 2023-04-16 | |
Enamine | EN300-274028-0.1g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 0.1g |
$1005.0 | 2023-09-10 | ||
Enamine | EN300-274028-0.05g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 0.05g |
$959.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-100mg |
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 95% | 100mg |
¥21703 | 2023-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345556-250mg |
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 95% | 250mg |
¥24588 | 2023-04-16 | |
Enamine | EN300-274028-0.5g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 0.5g |
$1097.0 | 2023-09-10 | ||
Enamine | EN300-274028-10.0g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 10.0g |
$4914.0 | 2023-02-28 | ||
Enamine | EN300-274028-1.0g |
1-(4-cyanophenyl)ethane-1-sulfonyl chloride |
1248041-89-5 | 1g |
$0.0 | 2023-06-07 |
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1-(4-Cyanophenyl)ethane-1-sulfonyl chlorideに関する追加情報
Introduction to 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride (CAS No: 1248041-89-5)
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride, with the chemical identifier CAS No: 1248041-89-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both a cyano group and a sulfonyl chloride moiety, make it a versatile building block for medicinal chemists.
The sulfonyl chloride functional group in this compound is particularly noteworthy, as it readily participates in nucleophilic substitution reactions, enabling the formation of sulfonamides and other derivatives. These derivatives have been extensively studied for their potential applications in drug discovery, particularly in the treatment of inflammatory diseases, infectious disorders, and cancer. The 4-cyanophenyl moiety further enhances the reactivity and selectivity of the compound, making it an attractive candidate for further functionalization.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in generating potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and altitude sickness. The ability to modify the sulfonyl chloride group allows for fine-tuning of the inhibitory activity, optimizing binding affinity to the target enzyme.
Moreover, the cyano group present in the molecule can be further transformed into other functional groups, such as carboxylic acids or amides, through various chemical transformations. This flexibility makes 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride a valuable scaffold for designing libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead compounds with high efficacy and minimal toxicity.
Recent advancements in computational chemistry have also highlighted the importance of 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride in virtual screening campaigns. Molecular docking studies have shown that derivatives of this compound can effectively interact with biological targets such as kinases and proteases. These interactions are critical for developing targeted therapies that modulate cellular signaling pathways disrupted in diseases like cancer and autoimmune disorders.
The synthesis of 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. The process often begins with the cyanation of 4-bromophenylacetic acid or its derivatives, followed by sulfonylation using chlorosulfonic acid or equivalent reagents. Optimizing reaction conditions is essential to achieve high yields and purity, which are critical for subsequent applications in pharmaceutical synthesis.
In addition to its role in drug discovery, 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride has found applications in materials science. For instance, it can be used to prepare functionalized polymers with enhanced thermal stability and mechanical properties. These polymers find use in coatings, adhesives, and specialty plastics where high performance is required.
The growing interest in green chemistry has also influenced the synthesis methodologies for 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride. Researchers are exploring solvent-free reactions and catalytic processes that minimize waste generation and energy consumption. Such sustainable approaches align with global efforts to promote environmentally friendly chemical practices.
Future research directions may focus on expanding the structural diversity of derivatives derived from 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride through innovative synthetic strategies. Additionally, exploring its applications in agrochemicals could open new avenues for developing next-generation pesticides and herbicides with improved efficacy and environmental safety.
In conclusion, 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride (CAS No: 1248041-89-5) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique reactivity and structural features make it an indispensable tool for researchers striving to develop novel therapeutic agents and advanced materials. As scientific understanding evolves, so too will the applications and innovations centered around this remarkable molecule.
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